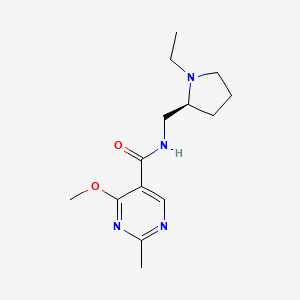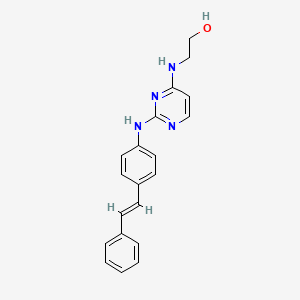
2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol is a complex organic compound that features a pyrimidine ring substituted with a styrylphenyl group and an aminoethanol moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Styrylphenyl Intermediate: This step involves the reaction of a styrene derivative with a suitable phenylamine under conditions that promote the formation of the styrylphenyl group.
Pyrimidine Ring Formation: The styrylphenyl intermediate is then reacted with a pyrimidine precursor, such as 2-aminopyrimidine, under conditions that facilitate the formation of the pyrimidine ring.
Introduction of the Aminoethanol Group: The final step involves the reaction of the pyrimidine-styrylphenyl intermediate with an aminoethanol derivative to introduce the aminoethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Styrylphenyl Derivatives: Compounds with the styrylphenyl group may have comparable chemical properties.
Aminoethanol Derivatives: These compounds contain the aminoethanol moiety and may have similar reactivity.
Uniqueness
2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C20H20N4O |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-[[2-[4-[(E)-2-phenylethenyl]anilino]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C20H20N4O/c25-15-14-21-19-12-13-22-20(24-19)23-18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-13,25H,14-15H2,(H2,21,22,23,24)/b7-6+ |
Clé InChI |
LAUAIZSGNGCGFP-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NC3=NC=CC(=N3)NCCO |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC3=NC=CC(=N3)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


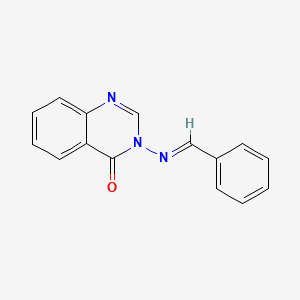
![Furo[2,3-d]pyrimidin-2(3H)-one, 6-(1-hexynyl)-3-methyl-](/img/structure/B12905551.png)
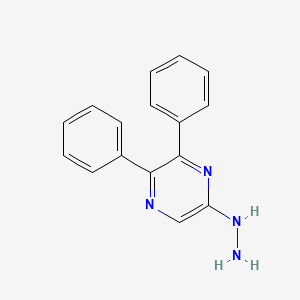
![6a-Phenyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B12905558.png)

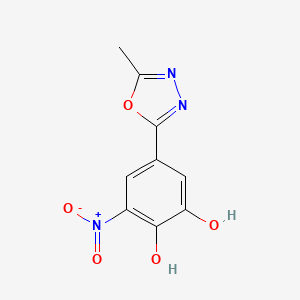

![5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12905593.png)
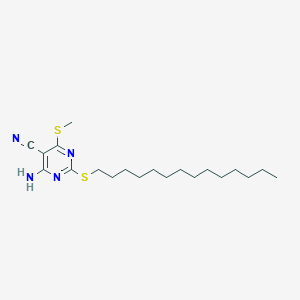
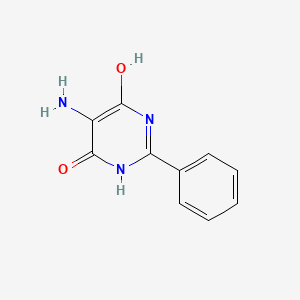
![N'-Hexanoyl-N'-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide](/img/structure/B12905605.png)
![1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl-](/img/structure/B12905607.png)
